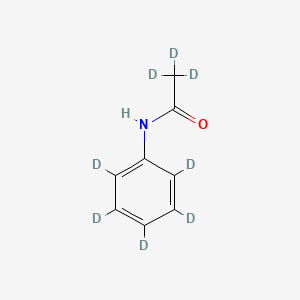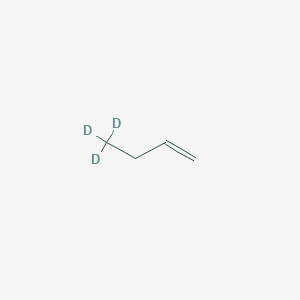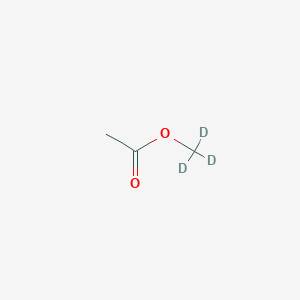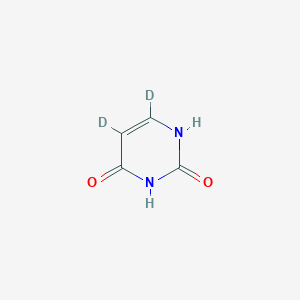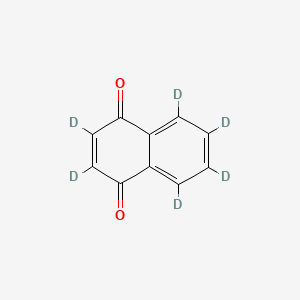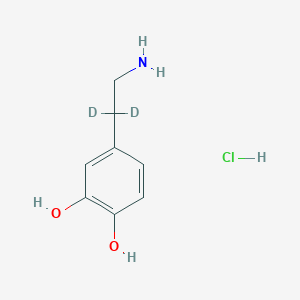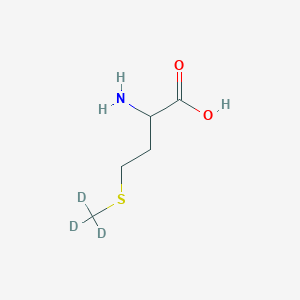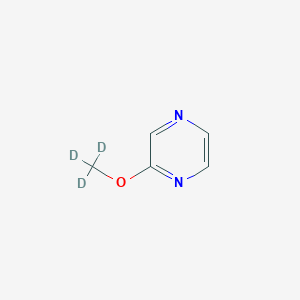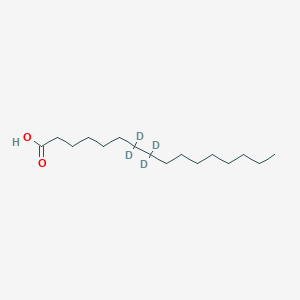
Hexadecanoic-7,7,8,8-D4 acid
Descripción general
Descripción
Hexadecanoic-7,7,8,8-D4 acid, also known as Palmitic Acid-d4, is a useful isotopically labeled research compound . It has a molecular formula of C16H28D4O2 and a molecular weight of 260.45 .
Synthesis Analysis
Hexadecanoic-7,7,8,8-D4 acid is a product in the category of Stable Isotope Labeled (SIL) Lipids . It is typically supplied as a neat, solid substance and stored at room temperature . The synthesis of this compound is not explicitly detailed in the available resources.Molecular Structure Analysis
The molecular structure of Hexadecanoic-7,7,8,8-D4 acid consists of a straight-chain, sixteen-carbon, saturated long-chain fatty acid . The InChI representation of the molecule isInChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i9D2,10D2 . Physical And Chemical Properties Analysis
Hexadecanoic-7,7,8,8-D4 acid is a solid substance at room temperature . It has a molecular weight of 260.45 g/mol . Other computed properties include a XLogP3 of 6.4, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 14 .Aplicaciones Científicas De Investigación
Metabolic Syndrome Research
Palmitic Acid-d4 is a common fatty acid in the human diet and serves as a signaling molecule regulating the progression and development of metabolic syndrome . It plays a crucial role in understanding the interplay between health and nutrition, especially in the context of high-fat diets .
Cardiovascular Diseases Research
Research has shown that Palmitic Acid-d4 is involved in the development of cardiovascular diseases . The atherogenic potential of palmitic acid and its stereospecific position in triacylglycerols are areas of active research .
Cancer Research
Palmitic Acid-d4 is also being studied for its role in cancer development . Understanding how this compound interacts with molecular targets can provide insights into disease progression and potential therapeutic strategies .
Neurodegenerative Diseases Research
Emerging evidence suggests that Palmitic Acid-d4 may play a role in the development of neurodegenerative diseases . Further research is needed to understand the specific targets and signaling pathways regulated by this compound .
Inflammation Research
Palmitic Acid-d4 is being studied for its role in inflammation . It’s believed to serve as a signaling molecule that can regulate the progression and development of inflammatory conditions .
Stable Isotope Labeled (SIL) Lipids Research
Hexadecanoic-7,7,8,8-D4 acid is a product in the category of Stable Isotope Labeled (SIL) Lipids . It’s used in research to study the properties and behaviors of lipids in various biological systems .
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
7,7,8,8-tetradeuteriohexadecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i9D2,10D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCSVZSSVZVIGE-YQUBHJMPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCC)C([2H])([2H])CCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexadecanoic-7,7,8,8-D4 acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



